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molecular formula C4H6N4O3S2 B1664987 Acetazolamide CAS No. 59-66-5

Acetazolamide

Cat. No. B1664987
M. Wt: 222.3 g/mol
InChI Key: BZKPWHYZMXOIDC-UHFFFAOYSA-N
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Patent
US05242937

Procedure details

This is prepared by hydrolysis of the acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (acetazolamide). A slurry of 0.2 mol of acetazolamide in 600 mL of methanol is treated with 60 mL 12N HCl. This mixture is heated with stirring to reflux for 6 hours. Reaction progress is monitored using liquid chromatography. If reaction is not completed after 6 hours, another 30 mL of 12N HCl is added, and the mixture held at reflux for 2 hours. Methanol is then removed under reduced pressure. Product is recovered after raising the pH of the suspension to 7 by addition of NaOH at 0.4° , followed by filtration. Yield is between 85 and 98% of theoretical with 99% purity. KI =40 nM.
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][N:9]=1)(=O)C.C(N)(=O)C.CC(NC1SC(S(N)(=O)=O)=NN=1)=O.Cl>CO>[NH2:4][C:5]1[S:6][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][N:9]=1 |f:0.1|

Inputs

Step One
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)N.C(C)(=O)N
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
If reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Methanol is then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Product is recovered
TEMPERATURE
Type
TEMPERATURE
Details
after raising the pH of the suspension to 7
ADDITION
Type
ADDITION
Details
by addition of NaOH at 0.4°
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
NC=1SC(=NN1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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